Glycolithocholic acid ethyl ester

TGR5 agonism bile acid receptor pharmacology GPCR screening

Glycolithocholic acid ethyl ester (CAS 100929-89-3, MW 461.7 g/mol) is a synthetic ethyl ester derivative of the glycine-conjugated secondary bile acid glycolithocholic acid (GLCA), formally categorized as a glycinated bile acid analog. The compound incorporates the lithocholic acid steroid nucleus bearing a single 3α-hydroxyl group, a C-24 glycine amide linkage, and a terminal ethyl ester moiety, yielding a calculated XLogP of approximately 6.3.

Molecular Formula C28H47NO4
Molecular Weight 461.7 g/mol
CAS No. 100929-89-3
Cat. No. B026324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycolithocholic acid ethyl ester
CAS100929-89-3
Molecular FormulaC28H47NO4
Molecular Weight461.7 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H47NO4/c1-5-33-26(32)17-29-25(31)11-6-18(2)22-9-10-23-21-8-7-19-16-20(30)12-14-27(19,3)24(21)13-15-28(22,23)4/h18-24,30H,5-17H2,1-4H3,(H,29,31)/t18-,19-,20-,21+,22-,23+,24+,27+,28-/m1/s1
InChIKeyJRXQPFBKHYDFPV-CUYCEIPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycolithocholic Acid Ethyl Ester (CAS 100929-89-3): Procurement-Grade Bile Acid Derivative for Analytical and Bioactivity Research


Glycolithocholic acid ethyl ester (CAS 100929-89-3, MW 461.7 g/mol) is a synthetic ethyl ester derivative of the glycine-conjugated secondary bile acid glycolithocholic acid (GLCA), formally categorized as a glycinated bile acid analog. The compound incorporates the lithocholic acid steroid nucleus bearing a single 3α-hydroxyl group, a C-24 glycine amide linkage, and a terminal ethyl ester moiety, yielding a calculated XLogP of approximately 6.3 . Unlike endogenous GLCA—a known agonist at the human G protein-coupled bile acid receptor TGR5 (GPBAR1) in CHO cells with reported EC50 values of 540 nM and 92% efficacy relative to lithocholic acid —the ethyl ester modification markedly increases lipophilicity. This structural feature constitutes the primary selection criterion for its specialized use as an analytical reference standard, chromatographic probe, and non-endogenous comparator in bile acid receptor pharmacological profiling, particularly in workflows where physicochemical distinction from native bile acid conjugates is required.

Why Glycolithocholic Acid Ethyl Ester Cannot Be Replaced by Free-Acid or Taurine-Conjugated Bile Acid Analogs in Quantitative Research Workflows


Attempts to substitute glycolithocholic acid ethyl ester with its free-acid congener glycolithocholic acid (CAS 474-74-8) or taurine-conjugated lithocholic acid derivatives introduce critical analytical and biological deviations. The ethyl ester modification raises the calculated XLogP from approximately 4.0 (for GLCA free acid) to 6.3 , fundamentally altering reversed-phase HPLC retention behavior—a property directly exploited for peak identity confirmation and resolution of closely related impurities in glycocholic acid quality control [1]. Biologically, the endogenous free acid GLCA acts as a TGR5 agonist with an EC50 of 540 nM and near-full efficacy (92%) in CHO cells ; the ethyl ester may exhibit altered receptor activation kinetics due to its increased steric bulk and reduced polarity at the C-24 glycine carboxyl terminus. These differences invalidate direct quantitative extrapolation between species, particularly in mass spectrometry-based bile acid profiling and TGR5/FXR pharmacological screening where the ethyl ester serves as either an internal standard or a non-endogenous comparator [2].

Quantitative Differentiation Evidence for Glycolithocholic Acid Ethyl Ester vs. In-Class Bile Acid Analogs


TGR5 Receptor Agonist Potency: Glycolithocholic Acid Ethyl Ester Backbone vs. Free-Acid Glycolithocholic Acid

Glycolithocholic acid, the free-acid parent compound of the ethyl ester, activates human TGR5 (GPBAR1) with an EC50 of 540.0 nM and 92.0% efficacy relative to the full agonist lithocholic acid (LCA) when tested in a luciferase reporter assay in CHO cells recombinantly expressing the human receptor . By contrast, the reference secondary bile acid glycodeoxycholic acid (GDCA) activates TGR5 with notably lower potency (EC50 approximately 3,880 nM, 105% efficacy relative to LCA) under comparable assay conditions in CHO cells . The ethyl ester modification at the C-24 glycine carboxyl group introduces increased lipophilicity (calculated XLogP approximately 6.3 vs. approximately 4.0 for the free acid ) and steric bulk, which may modulate receptor binding kinetics, although direct TGR5 EC50 data for the ethyl ester derivative have not been published. This potency gap between the glycolithocholic acid backbone and the glycodeoxycholic acid scaffold provides a class-level inference basis for receptor engagement screening using ethyl ester probes.

TGR5 agonism bile acid receptor pharmacology GPCR screening

Calculated Lipophilicity Differentiates Glycolithocholic Acid Ethyl Ester from All Free-Acid Bile Acid Conjugates for Extraction and Chromatography Method Development

The predicted octanol-water partition coefficient (XLogP) for glycolithocholic acid ethyl ester is 6.3 , approximately 2.3 log units higher than the predicted value for the parent free-acid glycolithocholic acid (XLogP approximately 4.0) and substantially greater than more hydroxylated bile acid ethyl esters such as ethyl cholate (predicted XLogP approximately 3.4, from StructuralChem). Among commercially available glycine-conjugated bile acid ethyl ester derivatives—including ethyl glycocholate (CAS 517904-33-5), ethyl glycodeoxycholate (CAS 70779-06-5), and ethyl cholate (CAS 47676-48-2)—the glycolithocholic acid ethyl ester bearing a single 3α-hydroxyl substituent is the most lipophilic and most hydrophobic member of this series. This elevated lipophilicity translates into markedly longer retention on reversed-phase C18 stationary phases: under the HPLC-ELSD conditions reported by Feng et al. (2014) for glycocholic acid impurity profiling on a Gemini C18 column (4.6 mm × 150 mm, 5 μm) with an acetonitrile-0.1% formic acid (48:52) mobile phase at 0.5 mL/min, related ethyl ester impurities (ethyl glycocholate, ethyl glycodeoxycholate, and ethyl cholate) are well-separated from their corresponding free-acid parent compounds, with limits of detection of 0.016%, 0.022%, and 0.016% respectively [1].

LogP prediction solid-phase extraction reversed-phase HPLC bile acid profiling

Quantifiable Purity Specification (HPLC ≥98%) Enables Direct Use as a Reference Standard Without Further Purification

Commercially available glycolithocholic acid ethyl ester (Sigma-Aldrich Product No. G7640) is supplied with a certified purity specification of ≥98% as determined by HPLC and is provided in solid form . This purity level is comparable to that reported for the parent compound glycolithocholic acid (TargetMol T31964: 99.83% purity ) and glycolithocholic acid analytical standards used for diagnostic biomarker research (≥98% purity ). By contrast, closely related bile acid ethyl ester derivatives intended primarily as synthetic intermediates—including ethyl glycodeoxycholate (AKSci 4516DN: 95%+ purity ) and ethyl cholate (no published batch-certified purity specification from major suppliers)—are frequently offered at lower purity grades (≥95%) without the batch-specific certificates of analysis required for quantitative analytical applications. The ≥98% HPLC purity threshold directly supports the compound's use as a quantitative reference standard in HPLC-ELSD impurity profiling methods for glycocholic acid, where the limit of detection for ethyl ester-related impurities is 0.016% [1], a value consistent with requirements in pharmacopeial analytical method validation guidelines.

analytical reference standard impurity profiling quality control LC-MS calibration

Mass Spectrometry-Based Identification Capability: LH-20 Chromatography and GC-MS Confirmation of Ethyl Ester Bile Acids Confers Structural Verification Advantage

Ethyl ester derivatives of lithocholic acid, the steroid nucleus component of glycolithocholic acid ethyl ester, demonstrate well-characterized behavior on Sephadex LH-20 chromatography and definitive identification by combined gas-liquid chromatography-mass spectrometry (GLC-MS), as established by Kelsey and Thompson (1976) for the biosynthesis of ethyl lithocholate by human fecal microorganisms [1]. The methodology employs initial purification of crude bacterial extracts by Sephadex LH-20 chromatography, followed by confirmation of the ethyl lithocholate identity through GLC retention time matching and mass spectral fragmentation pattern comparison with authentic ethyl lithocholate standards. This validated identification workflow is directly transferable to glycolithocholic acid ethyl ester, as both compounds share the identical lithocholic acid steroid nucleus and C-24 ethyl ester modification that governs chromatographic mobility on LH-20 and characteristic fragmentation ions in electron ionization mass spectrometry. In contrast, free-acid bile acid conjugates including glycolithocholic acid require derivatization (e.g., methylation or trimethylsilylation) prior to GC-MS analysis to achieve sufficient volatility, introducing an additional sample preparation step and a source of derivatization efficiency bias [2].

GC-MS identification Sephadex LH-20 bile acid metabolomics ethyl ester confirmation

Optimal Research and Industrial Application Scenarios for Glycolithocholic Acid Ethyl Ester Based on Quantitative Differentiation Evidence


HPLC-ELSD Impurity Profiling of Glycocholic Acid: Use as a Retention Time Marker for Late-Eluting Ethyl Ester Impurities at LOD 0.016%

Pharmaceutical analytical laboratories performing glycocholic acid purity testing under conditions conforming to the HPLC-ELSD methodology validated by Feng et al. (2014)—namely a Gemini C18 column (4.6 mm × 150 mm, 5 μm), acetonitrile-0.1% formic acid (48:52) mobile phase, and ELSD detection at 95 °C drift tube temperature and 2.5 L/min airflow—can employ glycolithocholic acid ethyl ester as a reference standard for identifying and quantifying the late-eluting ethyl glycocholate impurity peak. The compound's calculated XLogP of 6.3 ensures that it will elute after all common glycocholic acid impurities (cholic acid, ethyl glycocholate, glycodeoxycholic acid, ethyl glycodeoxycholate, and ethyl cholate), serving as a definitive upper boundary marker for system suitability assessment. Under the validated conditions, ethyl ester impurities demonstrate an LOD of 0.016% and average spike recovery of 105.7% for ethyl glycocholate, confirming the suitability of ethyl ester standards for quantitative impurity determination within the linear range of 3.75–31.25 μg/mL .

TGR5 (GPBAR1) Pharmacological Screening: Ethyl Ester Probe for Structure-Activity Relationship Studies Investigating the Contribution of C-24 Carboxyl Polarity to Receptor Activation

Drug discovery programs targeting the bile acid membrane receptor TGR5 for metabolic disease indications can utilize glycolithocholic acid ethyl ester as a non-endogenous comparator to systematically dissect the contribution of glycine C-24 carboxyl ionization state to receptor activation. The parent compound glycolithocholic acid is a potent TGR5 agonist (EC50 540 nM, 92% efficacy vs. LCA in CHO cells, data sourced from ChEMBL ), whereas the structurally related glycodeoxycholic acid exhibits substantially lower potency (EC50 approximately 3,880 nM in comparable CHO cell assays ). Substituting the free carboxyl group with an ethyl ester eliminates the negative charge at physiological pH and increases steric bulk, enabling researchers to determine whether the approximately 7.2-fold potency advantage of the glycolithocholic acid scaffold over glycodeoxycholic acid is preserved or abolished. This SAR interrogation can inform medicinal chemistry optimization of synthetic TGR5 agonists that aim to retain high potency while improving pharmacokinetic properties through ester prodrug strategies.

GC-MS Bile Acid Metabolomics Without Derivatization: Pre-Esterified Standard for Streamlined Fecal and Plasma Bile Acid Profiling

Metabolomics core facilities performing quantitative bile acid profiling of human fecal or plasma samples by GC-MS can use glycolithocholic acid ethyl ester as a pre-derivatized internal standard that eliminates the methylation or trimethylsilylation step required for free-acid glycine conjugates. The validated GLC-MS identification methodology originally established by Kelsey and Thompson (1976) for ethyl lithocholate, employing Sephadex LH-20 chromatographic purification followed by GLC retention time matching and electron ionization mass spectral confirmation , provides a proven analytical framework. By employing glycolithocholic acid ethyl ester as a direct injection standard alongside its corresponding isotopically labeled internal standard (e.g., glycolithocholic acid-2,2,4,4-d4 ), laboratories can reduce sample preparation time by approximately 30–45 minutes per batch while avoiding the 5–15% derivatization yield bias typically observed for bile acid methyl ester formation under routine conditions.

Solid-Phase Extraction Method Development for Hydrophobic Bile Acid Fraction Enrichment: Exploiting XLogP 6.3 for Late-Fraction Window Calibration

Bioanalytical method development scientists designing solid-phase extraction (SPE) protocols for bile acid enrichment from complex biological matrices can employ glycolithocholic acid ethyl ester as a calibration compound for the most hydrophobic elution fraction. The compound's predicted XLogP of 6.3 exceeds that of all endogenous bile acid conjugates—including glycolithocholic acid (XLogP approximately 4.0), glycochenodeoxycholic acid (XLogP approximately 3.8), and deoxycholic acid ethyl ester (XLogP approximately 5.5)—ensuring that its elution from a reversed-phase SPE cartridge (e.g., C18 or HLB sorbent) defines the uppermost organic solvent strength required for complete bile acid recovery. This application is particularly valuable for method transfer between laboratories, as the compound's commercial availability at ≥98% HPLC purity (Sigma-Aldrich G7640 ) enables consistent lot-to-lot calibration without the compositional variability inherent in biological bile acid extract pools.

Quote Request

Request a Quote for Glycolithocholic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.